molecular formula C23H22N2O5S B2708076 2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-33-4

2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2708076
CAS No.: 922035-33-4
M. Wt: 438.5
InChI Key: YISAXNCZIANLNS-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity

The compound 2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanism of action, and potential clinical applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This indicates a sulfonamide core with an ethoxy and methyl substituent, along with a dibenzooxazepin moiety that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Modulation of Ion Channels : Similar compounds have been shown to influence potassium channels (Kv channels), which are crucial in neuronal excitability and apoptosis regulation .
  • Antitumor Activity : The dibenzooxazepin structure may exhibit antitumor properties by inducing apoptosis in cancer cells through various signaling pathways.

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with related compounds:

CompoundBiological ActivityIC50 ValueReference
Compound 80Kv2.1 Inhibition0.07 μM
Dibenzo[b,f][1,4]oxazepine derivativesAntitumor effectsVaries

These findings suggest that modifications to the dibenzooxazepin structure can lead to significant changes in biological activity.

Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds indicated that they could significantly reduce neuronal cell death in models of ischemic stroke by inhibiting Kv channels . This suggests that this compound may also possess similar protective properties.

Anticancer Potential

In vitro studies on related dibenzooxazepine derivatives showed promising results in inhibiting cancer cell proliferation. These compounds were effective against various cancer cell lines, indicating that the target compound could be further explored for its anticancer properties .

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-29-21-9-6-15(3)12-22(21)31(27,28)25-16-7-10-19-17(13-16)23(26)24-18-11-14(2)5-8-20(18)30-19/h5-13,25H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISAXNCZIANLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.